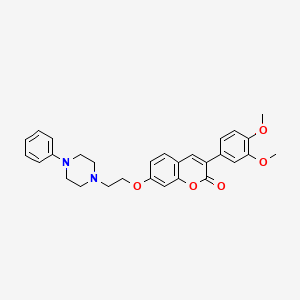
3-(3,4-diméthoxyphényl)-7-(2-(4-phénylpipérazin-1-yl)éthoxy)-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, substituted with a 3,4-dimethoxyphenyl group and a 4-phenylpiperazin-1-yl ethoxy group, which contribute to its unique chemical properties and biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.
Attachment of the 4-Phenylpiperazin-1-yl Ethoxy Group: The final step involves the nucleophilic substitution reaction of the chromen-2-one derivative with 4-phenylpiperazine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the chromen-2-one core to chroman-2-one.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chroman-2-one derivatives.
Substitution: Various substituted piperazine derivatives.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the piperazine moiety, resulting in different biological activities.
7-(2-(4-Phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one: Lacks the 3,4-dimethoxyphenyl group, affecting its chemical properties and biological effects.
Uniqueness
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-phenylpiperazin-1-yl ethoxy groups, which contribute to its distinct chemical properties and diverse biological activities. This combination of functional groups allows for a wide range of interactions with molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-26-11-9-21(19-28(26)34-2)25-18-22-8-10-24(20-27(22)36-29(25)32)35-17-16-30-12-14-31(15-13-30)23-6-4-3-5-7-23/h3-11,18-20H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNYUMSBRPHYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCN(CC4)C5=CC=CC=C5)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-[2-(4-benzylpiperidin-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)
![methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate](/img/structure/B2459907.png)
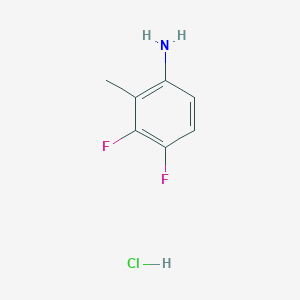
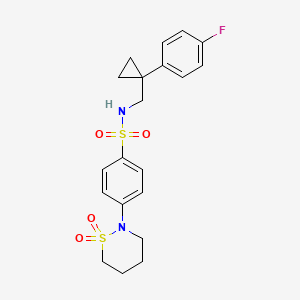
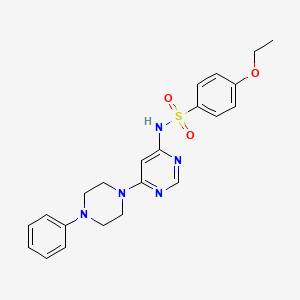
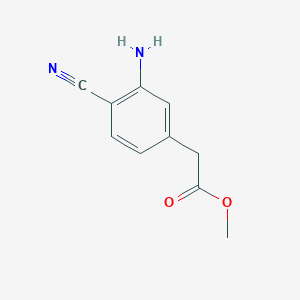
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid](/img/structure/B2459916.png)
![Tert-butyl 3-[prop-2-enoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2459917.png)
![2-Azabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B2459918.png)

![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2459920.png)
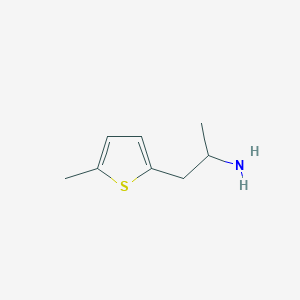
![2-bromo-5-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2459925.png)
![2-(THIOPHEN-2-YL)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE](/img/structure/B2459926.png)
